REACTION_CXSMILES
|
C([N:14]1[CH2:17][CH:16]([O:18][CH:19]([C:27]2[CH:32]=[CH:31][C:30]([Cl:33])=[CH:29][CH:28]=2)[C:20]2[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.ClC(OC(Cl)=O)C>ClCCl>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]([CH:19]([O:18][CH:16]2[CH2:17][NH:14][CH2:15]2)[C:27]2[CH:28]=[CH:29][C:30]([Cl:33])=[CH:31][CH:32]=2)=[CH:21][CH:22]=1
|
Name
|
1-benzhydryl-3-(4,4′-dichlorobenzhydryloxy)azetidine
|
Quantity
|
8.4 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OC(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
16.9 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C)OC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether (100 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(C2=CC=C(C=C2)Cl)OC2CNC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |